[(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride
CAS No.:
Cat. No.: VC13567959
Molecular Formula: C6H16Cl2N2O
Molecular Weight: 203.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H16Cl2N2O |
|---|---|
| Molecular Weight | 203.11 g/mol |
| IUPAC Name | [(2S,4S)-4-amino-1-methylpyrrolidin-2-yl]methanol;dihydrochloride |
| Standard InChI | InChI=1S/C6H14N2O.2ClH/c1-8-3-5(7)2-6(8)4-9;;/h5-6,9H,2-4,7H2,1H3;2*1H/t5-,6-;;/m0../s1 |
| Standard InChI Key | PEWAQQIXOIAZLO-USPAICOZSA-N |
| Isomeric SMILES | CN1C[C@H](C[C@H]1CO)N.Cl.Cl |
| SMILES | CN1CC(CC1CO)N.Cl.Cl |
| Canonical SMILES | CN1CC(CC1CO)N.Cl.Cl |
Introduction
[(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride is a chemical compound derived from pyrrolidine, a five-membered nitrogen-containing heterocycle. It has a molecular formula of C6H14Cl2N2O and a molecular weight of 203.11 g/mol. The compound is identified by the CAS number 1777812-86-8 .
Synthesis Methods
The synthesis of [(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under inert conditions to prevent oxidation.
Industrial Production
In industrial settings, large-scale synthesis is optimized for high yield and purity. Steps may include crystallization, filtration, and drying to obtain the pure compound.
Scientific Research Applications
This compound serves as a building block in organic synthesis and is studied for its potential biological effects, including interactions with enzymes and receptors. It has potential therapeutic applications, particularly in neurological disorders.
Chemistry
-
Building Block: Used in synthesizing more complex molecules.
-
Biology: Investigated for biological interactions.
-
Medicine: Potential use in neurological disorder treatments.
Mechanism of Action
The compound's mechanism involves interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing cellular processes. The exact targets depend on the application context.
Comparison with Similar Compounds
Similar compounds like [(2S,4R)-4-Amino-1-methylpyrrolidin-2-yl]methanol dihydrochloride share similar molecular weights but differ in stereochemistry. The latter has a CAS number of 2913229-04-4 and a molecular formula of C6H16Cl2N2O .
| Compound | CAS Number | Molecular Formula | Stereochemistry |
|---|---|---|---|
| [(2S,4S)-4-Amino-1-methyl-2-pyrrolidinyl]methanol dihydrochloride | 1777812-86-8 | C6H14Cl2N2O | (2S,4S) |
| [(2S,4R)-4-Amino-1-methylpyrrolidin-2-yl]methanol dihydrochloride | 2913229-04-4 | C6H16Cl2N2O | (2S,4R) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume